

Application Notes and Protocols for Clinical Trials of Retinyl Propionate

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Compound of Interest		
Compound Name:	Retinyl propionate	
Cat. No.:	B132001	Get Quote

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Introduction

Retinyl propionate, a synthetic ester of retinol (Vitamin A), is a promising compound in dermatology, particularly for its potential anti-aging and anti-acne benefits.[1][2] As a retinoid, its biological activity is dependent on its conversion within the skin to retinol and subsequently to the active form, all-trans-retinoic acid (ATRA).[3][4] This conversion pathway allows it to modulate gene expression by interacting with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing processes like cell proliferation and differentiation.[3] Compared to other retinol esters like retinyl palmitate, **retinyl propionate** has demonstrated potentially greater skin penetration and bioactivity.[5][6][7] However, clinical trial results for its efficacy, particularly in photoaging, have been mixed, with some studies showing no significant difference compared to placebo.[8][9][10] This underscores the critical need for well-designed clinical trials to elucidate its therapeutic potential.

These application notes provide a comprehensive framework for designing and conducting clinical trials for topical formulations containing **retinyl propionate**. They include detailed protocols for preclinical and clinical evaluation, encompassing stability, safety, and efficacy assessments.

Preclinical Evaluation Protocols Formulation Stability Testing







Objective: To assess the physical and chemical stability of the **retinyl propionate** formulation under various storage conditions. Retinoids are susceptible to degradation from light, heat, and oxidation.[11][12]

Methodology:

- Sample Preparation: Prepare multiple batches of the final formulation in the intended commercial packaging.
- Storage Conditions: Store samples under a range of controlled conditions as outlined in the table below.[13][14]
- Testing Intervals: Analyze the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated and real-time studies).[12]
- Analytical Method: Use a validated High-Performance Liquid Chromatography (HPLC)
 method with UV detection to quantify the concentration of retinyl propionate and identify
 any degradation products.[12][15]
- Physical Assessment: Visually inspect for changes in color, odor, and phase separation.
 Measure pH and viscosity at each time point.[13]
- Microbiological Testing: Evaluate the effectiveness of the preservative system at the beginning and end of the study.

Data Presentation: Stability Testing Parameters



Parameter	Storage Conditions	Duration	Acceptance Criteria
Accelerated Stability	40°C ± 2°C / 75% RH ± 5% RH	6 months	Retinyl propionate concentration ≥ 90% of initial. No significant changes in physical properties.
Real-Time Stability	25°C ± 2°C / 60% RH ± 5% RH	24 months	Retinyl propionate concentration ≥ 90% of initial. No significant changes in physical properties.
Freeze-Thaw Cycling	-10°C to 25°C (3 cycles)	72 hours	No phase separation or crystallization.
Photostability	Exposure to UV/Vis	As per ICH Q1B	Minimal degradation compared to a dark control.

In Vitro Skin Penetration Study

Objective: To determine the rate and extent of **retinyl propionate** penetration through the skin.

Methodology: Franz Diffusion Cell Assay (OECD 428)[16][17][18]

- Skin Preparation: Use excised human or porcine skin, mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.[16]
- Test Substance Application: Apply a defined amount of the **retinyl propionate** formulation to the skin surface.
- Receptor Fluid: Fill the receptor compartment with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) maintained at 32°C.[16]
- Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.



- Analysis: Quantify the concentration of retinyl propionate in the receptor fluid samples using a validated analytical method like HPLC.[19]
- Skin Analysis: At the end of the experiment, analyze the different skin layers (stratum corneum, epidermis, dermis) to determine the distribution of retinyl propionate within the skin.

In Vitro Skin Irritation Testing

Objective: To assess the potential of the **retinyl propionate** formulation to cause skin irritation.

Methodology: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)[20][21]

- Tissue Model: Use commercially available 3D reconstructed human epidermis models.
- Test Substance Application: Apply the formulation topically to the tissue surface. Include a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
- Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[21]
- Viability Assessment: Determine cell viability using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.
- Cytokine Analysis: Measure the release of pro-inflammatory cytokines, such as IL-1α, from the culture medium using ELISA as an additional endpoint for irritation.[21][22]

Clinical Trial Protocols Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

Objective: To determine the potential of the **retinyl propionate** formulation to induce allergic contact dermatitis.

Methodology:[2][5][10]

Study Population: Recruit a panel of healthy volunteers (typically 50-200 participants).[5][10]



- Induction Phase: Apply the test formulation under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) for nine 24-hour periods over three weeks.[5][10]
- Rest Phase: A two-week period with no applications.
- Challenge Phase: Apply the test formulation to a naive skin site under an occlusive patch for 24-48 hours.
- Scoring: Trained assessors evaluate the patch sites for signs of irritation and sensitization (erythema, edema, papules, vesicles) at specified time points after patch removal using a standardized scoring scale.

Clinical Efficacy Trial for Anti-Aging (Photoaging)

Objective: To evaluate the efficacy and safety of a topical **retinyl propionate** formulation in improving the signs of skin photoaging.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Study Population:

- Inclusion Criteria: Healthy male and female subjects, aged 40-65 years, with moderate to severe signs of facial photoaging (e.g., fine and coarse wrinkles, mottled hyperpigmentation).
 [7]
- Exclusion Criteria: History of skin cancer, active dermatological conditions on the face, use of topical or systemic retinoids within the last 6 months, pregnancy or lactation.[23][24]

Treatment Regimen:

- Test Group: Apply the retinyl propionate formulation to the face once daily in the evening.
- Control Group: Apply a placebo formulation (vehicle without retinyl propionate) to the face
 once daily in the evening.
- Duration: 24 weeks, with follow-up visits at weeks 4, 8, 12, and 24.



 Ancillary Care: All subjects will be provided with a gentle cleanser and a broad-spectrum sunscreen (SPF 30 or higher) to be used daily.

Efficacy Assessments:

- Clinical Grading: A dermatologist will assess signs of photoaging (fine wrinkles, coarse wrinkles, tactile roughness, mottled hyperpigmentation) using a validated scoring scale at each visit.
- Instrumental Assessment:
 - Wrinkle Analysis: Use 3D in-vivo skin imaging (e.g., silicone replicas with image analysis,
 OCT) to quantify changes in wrinkle depth and length.[25][26]
 - Skin Elasticity: Measure skin firmness and elasticity using a Cutometer or Ballistometer.
 [27][28]
- Subject Self-Assessment: Subjects will complete questionnaires to evaluate their perception of improvement in their skin's appearance.

Safety Assessments:

- Local Tolerability: Assess for erythema, scaling, burning, and itching at each visit.
- Adverse Event Monitoring: Record all adverse events throughout the study.

Data Presentation: Clinical Efficacy Trial Summary



Phase	Study Design	No. of Subjects	Duration	Primary Endpoints	Secondary Endpoints
11/111	Randomized, Double-Blind, Placebo- Controlled	100-200	24 Weeks	Change from baseline in facial wrinkle severity (clinical grading). Change from baseline in fine and coarse wrinkles (instrumental analysis).	Subject self-assessment of improvement. Change in skin elasticity and pigmentation.

Clinical Efficacy Trial for Acne Vulgaris

Objective: To evaluate the efficacy and safety of a topical **retinyl propionate** formulation in the treatment of mild to moderate acne vulgaris.

Study Design: A randomized, double-blind, vehicle-controlled, multi-center study.

Study Population:

- Inclusion Criteria: Male and non-pregnant female subjects, aged 12-40 years, with a clinical diagnosis of mild to moderate acne vulgaris, defined by a specific range of inflammatory and non-inflammatory lesion counts.[29]
- Exclusion Criteria: Severe or cystic acne, use of other topical or systemic acne treatments within a specified washout period, known hypersensitivity to retinoids.[29]

Treatment Regimen:

- Test Group: Apply the **retinyl propionate** formulation to the entire face once daily.
- Control Group: Apply the vehicle formulation once daily.



• Duration: 12 weeks, with assessments at baseline and weeks 2, 4, 8, and 12.

Efficacy Assessments:

- Lesion Counts: Count inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions at each visit.
- Investigator's Global Assessment (IGA): A 5- or 6-point scale to assess the overall severity of acne.
- Subject Self-Assessment: Questionnaires on treatment satisfaction and perceived efficacy.

Safety Assessments:

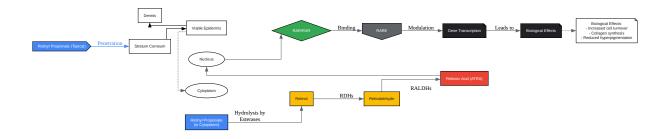
- Local Tolerability: Evaluate erythema, dryness, scaling, and stinging/burning using a standardized scale.
- Adverse Event Reporting: Document all adverse events.

Data Presentation: Acne Clinical Trial Summary

Phase	Study Design	No. of Subjects	Duration	Primary Endpoints	Secondary Endpoints
11/111	Randomized, Double-Blind, Vehicle- Controlled	200-400	12 Weeks	Mean percent change from baseline in inflammatory and non-inflammatory lesion counts. Proportion of subjects with IGA success (e.g., score of 0 or 1).	Subject self- assessment scores. Speed of onset of action.



Visualizations Signaling Pathway of Retinyl Propionate

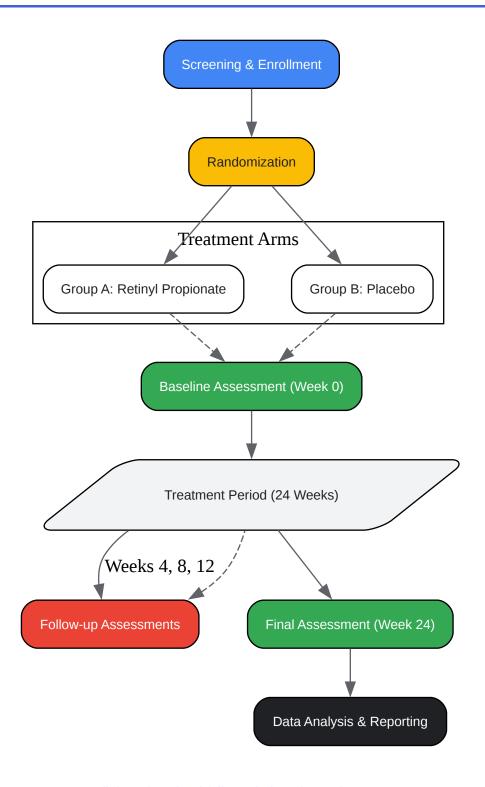


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Caption: Metabolic and signaling pathway of topically applied retinyl propionate in the skin.

Experimental Workflow for Clinical Efficacy Trial



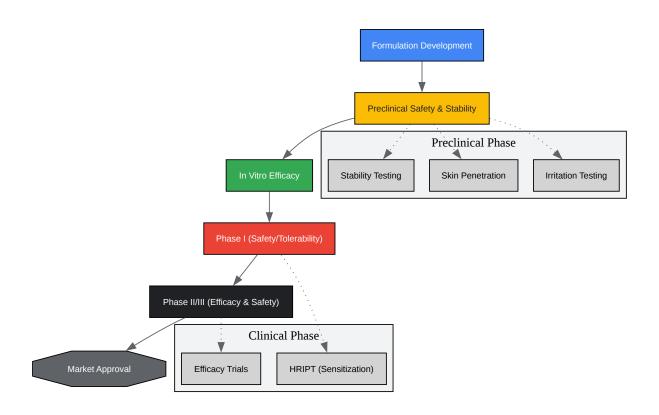


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Caption: Workflow for a randomized, placebo-controlled clinical trial of **retinyl propionate**.

Logical Relationship of Preclinical to Clinical Testing





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Caption: Logical progression from preclinical evaluation to clinical trials for **retinyl propionate**.

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Methodological & Application





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